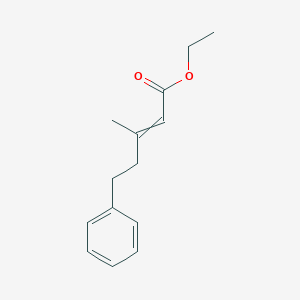

Ethyl 5-phenyl-3-methyl-2-pentenoate

Description

Ethyl 5-phenyl-3-methyl-2-pentenoate is an α,β-unsaturated ester characterized by a conjugated double bond at the 2-position, a methyl substituent at the 3-position, and a phenyl group at the terminal carbon of the pentenoate chain. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.28 g/mol (Table 3, ). The compound exhibits moderate volatility (boiling point ~245°C) and high solubility in organic solvents like ethanol, making it valuable in synthetic organic chemistry and fragrance applications. Its structure enables participation in conjugate addition reactions and Diels-Alder cycloadditions, which are critical in pharmaceutical and polymer synthesis.

Properties

CAS No. |

70319-43-6 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

ethyl 3-methyl-5-phenylpent-2-enoate |

InChI |

InChI=1S/C14H18O2/c1-3-16-14(15)11-12(2)9-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |

InChI Key |

ZOVILSKYYXJJFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-phenyl-3-methyl-2-pentenoate belongs to a broader class of α,β-unsaturated esters. Below is a detailed comparison with analogous compounds based on structural features, physicochemical properties, and reactivity.

Structural Analogues

Ethyl 4-phenyl-2-pentenoate Structure: Lacks the 3-methyl group but retains the phenyl substituent at the 4-position. Molecular Weight: 202.25 g/mol (vs. 216.28 g/mol for the target compound). Boiling Point: ~230°C (lower due to reduced steric bulk and weaker intermolecular forces). Reactivity: Less steric hindrance at the β-position facilitates faster nucleophilic additions but reduces thermal stability compared to the 3-methyl-substituted analogue .

Ethyl 3-methyl-2-pentenoate Structure: Contains a methyl group at the 3-position but lacks the phenyl substituent. Molecular Weight: 142.20 g/mol. Boiling Point: ~195°C (significantly lower due to absence of aromatic π-π interactions). Solubility: Moderate in ethanol, contrasting with the high solubility of the phenyl-bearing compound .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Structure: Features a triple bond (pent-2-ynoate) and diphenyl/ethoxycarbonyloxy groups. Reactivity: The triple bond enhances electrophilicity but reduces stability under acidic conditions. The diphenyl groups increase molecular rigidity, favoring crystalline packing (as shown in X-ray diffraction studies) .

Physicochemical Properties

Table 1 summarizes key data for this compound and analogues:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Ethanol | Key Structural Feature |

|---|---|---|---|---|

| This compound | 216.28 | 245 | High | 3-methyl, 5-phenyl |

| Ethyl 4-phenyl-2-pentenoate | 202.25 | 230 | Moderate | 4-phenyl |

| Ethyl 3-methyl-2-pentenoate | 142.20 | 195 | Moderate | 3-methyl |

| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | 382.42 | 310 (decomposes) | Low | Triple bond, diphenyl groups |

Key Observations :

- The phenyl group in this compound elevates boiling point and solubility compared to non-aromatic esters due to enhanced van der Waals forces and π-π stacking .

- The 3-methyl group introduces steric hindrance, slowing reaction kinetics but improving thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.